molecular formula C9H10BrNOS B600009 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-26-5

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No. B600009
CAS RN: 10513-26-5
M. Wt: 260.149
InChI Key: YWEYODFGGPSBMP-UHFFFAOYSA-N
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Description

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (BDT) is a synthetic compound that has recently been studied for its potential applications in scientific research. BDT is a five-membered heterocyclic compound containing a thiazole ring with a bromo substituent at the 2-position. It is a white crystalline solid that is soluble in polar organic solvents and has a melting point of 162-164°C.

Scientific Research Applications

Chemical Synthesis and Compound Formation

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one serves as a key intermediate in the synthesis of various chemical compounds. For instance, it is used in the preparation of bromination derivatives like 2-bromo-1-(3,4-dimethylphenyl)ethanone, which further reacts with different reagents to form thiazole derivatives with potential fungicidal activity (Bashandy et al., 2008). This compound also plays a role in synthesizing novel heterocycles containing thiazole, oxazole, and other moieties, which are synthesized under microwave irradiation (Dabholkar & Mishra, 2006).

Crystal Structure Analysis

The crystal structure of derivatives of this compound, such as 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, has been analyzed to understand their molecular geometry and bonding patterns. These studies contribute to the knowledge of molecular interactions and stability (Du & Wu, 2020).

Biological Activity Studies

The compound and its derivatives are subjects of studies for their biological activities. For instance, cadmium (II) complexes derived from related azo ligands have been synthesized and tested for antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021). Similarly, derivatives like 5,6-dimethyl-3-(2-oxo-propyl)-2,3-dihydrobenzo[d]thiazol-2-one have shown antimicrobial properties (El-hamouly, Amine, Abbas, & Abdel‐Maguid, 2009).

Photophysical Studies

Research into the photophysical properties of derivatives, such as hydrazono-thiazole derivatives decorated with N-methyl tetrahydrocarbazole pendant, has been conducted. These studies are important for understanding the optical and electronic properties of these compounds, which could have implications in materials science and photonics (Gautam & Chaudhary, 2015).

Pharmaceutical Applications

Some derivatives have been explored for their potential pharmacological activities. For example, compounds like N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides have been evaluated for myorelaxant activity and effects on insulin secretion and vascular myogenic activity, suggesting potential applications in medical therapies (Khelili et al., 2012).

properties

IUPAC Name

2-bromo-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEYODFGGPSBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735509
Record name 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

CAS RN

10513-26-5
Record name 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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